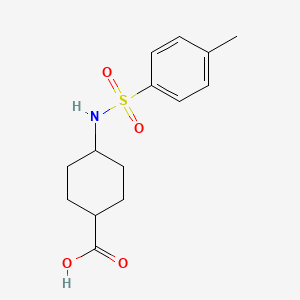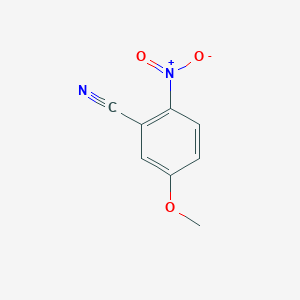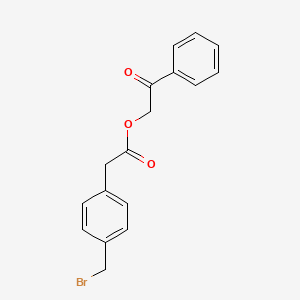
(4-Methoxyphenyl)(phenyl)acetonitrile
Descripción general
Descripción
Synthesis Analysis
4-MPAN can be synthesized through several methods, including the reaction of p-anisaldehyde with phenyl acetonitrile in the presence of a base or acid catalyst, and the reaction of m-bromotoluene with phenylacetonitrile in the presence of palladium on charcoal as a catalyst. It was used as a starting reagent in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione .Molecular Structure Analysis
The molecular structure of 4-MPAN is represented by the formula C15H13NO. The compound is a white to yellow crystalline solid.Chemical Reactions Analysis
The analysis of 4-MPAN in various matrices can be performed using different analytical methods, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy.Physical And Chemical Properties Analysis
4-MPAN is a white to yellow crystalline solid with a faint aroma. It has a solubility of 0.0377 g/L in water and is soluble in most organic solvents, such as ethanol, acetone, and chloroform. Its vapor pressure at 25°C is 1.48×10-6 Pa, and its log octanol-water partition coefficient (log Kow) is 3.13.Aplicaciones Científicas De Investigación
Sonication Effects and Non-Radical Reactions :
- Research on 4-methoxyphenyl dichloroacetate, a compound related to (4-Methoxyphenyl)(phenyl)acetonitrile, revealed that sonication significantly impacts the kinetics of its hydrolysis in acetonitrile-water mixtures. This highlights the potential of sonication in chemical processes involving similar compounds (Tuulmets et al., 2014).
- Another study on the same compound under different conditions of ultrasonic irradiation provided insights into molecular dynamics and the role of acetonitrile in solvation and reaction kinetics (Piiskop et al., 2013).
Photochemistry and Radical Reactions :
- A study on 1-bromo-1-(4-methoxyphenyl)acetone, closely related to this compound, investigated the formation and reactivity of its aryl enol radical cation in solution, contributing to the understanding of radical ion chemistry in acetonitrile (Schepp, 2004).
Reduction Reactions and Catalysis :
- Research on the reduction of 4-methoxybenzenediazonium ion by tetrakis(acetonitrile)Cu(I) cation in acetonitrile provided insights into catalysis and reaction mechanisms relevant to compounds like this compound (Hanson et al., 2007).
Fluorescent Labeling in Chemistry :
- A study explored the use of 4-(2-Aminoethylamino)-N-(4-methoxyphenyl)-1,8-naphthalimide, a derivative of this compound, as a fluorescent labeling reagent for carnitine, demonstrating its potential in analytical chemistry (Nakaya et al., 1999).
Kinetics of Elimination Reactions :
- The kinetics of dehydrochlorination of 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane in acetonitrile, which is structurally similar to this compound, was studied to understand the reaction mechanisms involved in the formation of stable cations (Kumar & Balachandran, 2006).
Optoelectronic Properties in Material Science :
- A theoretical investigation into the structure and optoelectronic properties of oligomeric 4-(methoxyphenyl)acetonitrile suggested its potential application in material science and nanotechnology (Taouali et al., 2017).
Role in Pharmaceutical Analysis :
- The correlation of plasma levels of 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile, a related compound, with its biological activity in medicinal research, offers insights into the pharmacokinetics and pharmacodynamics of similar molecules (Kaiser & Glenn, 1972).
Mecanismo De Acción
Target of Action
It is known to be a key pharmaceutical intermediate used to make anti-depressants such as venlafaxine . Therefore, it can be inferred that its targets may be related to the neurological receptors involved in depression.
Mode of Action
It is used as a starting reagent in the synthesis of various compounds . For instance, it is used in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione and 2-(1-cyano-1-(4-methoxy)-phenyl)methylidene-3-phenylthiazolidine-4,5-dione . These compounds might interact with their targets, leading to changes at the molecular level.
Biochemical Pathways
Given its role as a precursor in the synthesis of various compounds, it can be inferred that it might be involved in several biochemical pathways depending on the final product synthesized from it .
Result of Action
Some of the compounds synthesized from it show antibiotic activity against the gram-positive bacteria bacillus subtilis and staphylococcus aureus . This suggests that (4-Methoxyphenyl)(phenyl)acetonitrile, as a precursor, might indirectly contribute to these effects.
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-2-phenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRODAMTCYVZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283483 | |
| Record name | (4-methoxyphenyl)(phenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4578-79-4 | |
| Record name | NSC31756 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-methoxyphenyl)(phenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-](/img/structure/B1296779.png)






